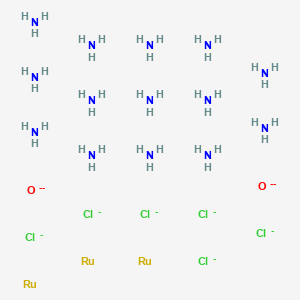
3-Isopropylbenzaldehyde
Descripción general
Descripción
3-Isopropylbenzaldehyde is a chemical compound with the molecular formula C10H12O and a molecular weight of 148.2017 . It is also known by the IUPAC name 3-(1-methylethyl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Isopropylbenzaldehyde consists of a benzene ring with an aldehyde group (-CHO) and an isopropyl group (-(CH3)2CH) attached to it . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving 3-Isopropylbenzaldehyde are not available, benzaldehydes in general are involved in a variety of chemical reactions. They can undergo oxidation to form benzoic acids, reduction to form benzyl alcohols, and can react with nucleophiles at the carbonyl carbon .Physical And Chemical Properties Analysis
3-Isopropylbenzaldehyde has a molecular weight of 148.2017 . More detailed physical and chemical properties such as boiling point and density are available .Aplicaciones Científicas De Investigación
Application 1: Inhibition of Aflatoxin Biosynthesis
- Summary : Researchers have investigated the use of 3-isopropylbenzaldehyde thiosemicarbazone (mHtcum) as an inhibitor of aflatoxin biosynthesis in Aspergillus flavus . Aflatoxins are toxic compounds that can contaminate food and feed commodities, posing a significant health risk.
- Methods : The compound’s effect was studied using the yeast Saccharomyces cerevisiae as a model system to demonstrate interference with the mitochondrial respiratory chain .
- Results : The study provided insights into the molecular target of mHtcum, showing its potential to interfere with the energy generation/carbon flow and redox homeostasis control by the fungal cell .
Application 2: Synthesis of Substituted Benzaldehydes
- Summary : A methodology for the synthesis of substituted benzaldehydes, including 3-isopropylbenzaldehyde, has been developed . This process is crucial for various areas of chemistry, such as drug design and materials science.
- Methods : The synthesis involves a two-step, one-pot reduction/cross-coupling procedure using a stable aluminum hemiaminal as a tetrahedral intermediate .
- Results : The method allows for the efficient synthesis of a variety of alkyl and aryl substituted benzaldehydes, including the potential for radiolabeling with carbon-11 for medical imaging applications .
Application 3: Molecular Imaging
- Methods : The compound can be synthesized with a carbon-11 label using the aforementioned reduction/cross-coupling strategy .
Application 13: Analytical Chemistry - Mass Spectrometry
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQXEFNKZVGJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334426 | |
| Record name | 3-Isopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylbenzaldehyde | |
CAS RN |
34246-57-6 | |
| Record name | 3-Isopropylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34246-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(propan-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













